2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol

Beschreibung

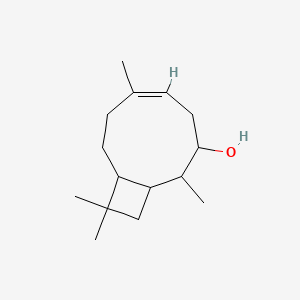

Bicyclo[7.2.0]undecane Core Architecture and IUPAC Nomenclature

The molecular framework centers on a bicyclo[7.2.0]undecane system, comprising two fused cycloalkane rings. The larger seven-membered ring shares two adjacent carbons with a smaller two-membered ring, creating a strained bridgehead junction. According to IUPAC conventions, numbering begins at the bridgehead carbon (C1) and proceeds through the longest path (C2–C11), followed by the shorter bridge (C9–C10).

Substituents are assigned positions based on this numbering:

- Methyl groups at C2, C6, and C10 (with two methyls at C10)

- A hydroxyl group at C3

- A double bond between C5 and C6 (denoted by the undec-5-ene suffix).

The systematic IUPAC name, 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol , precisely encodes these features. The molecular formula C₁₅H₂₄O (molecular weight 220.35 g/mol) aligns with mass spectrometry data.

| Structural Feature | Position | Molecular Descriptor |

|---|---|---|

| Bicyclic scaffold | C1–C11 | bicyclo[7.2.0]undecane |

| Hydroxyl group | C3 | -ol suffix |

| Double bond | C5–C6 | undec-5-ene |

| Methyl substituents | C2, C6, C10 (×2) | tetramethyl prefix |

Stereochemical Configuration Analysis

The compound exhibits four stereogenic centers at C1, C5, C9, and C10, creating potential for 16 stereoisomers. X-ray diffraction studies of analogous bicyclo[7.2.0] systems reveal a rel-1R,5S,9S configuration as predominant. The C3 hydroxyl group adopts an axial orientation, minimizing 1,3-diaxial interactions with the C2 methyl group.

Key stereochemical relationships:

- C1–C9 bridge : cis fusion creates a bent geometry, reducing transannular strain.

- C5 double bond : The Z configuration (cis) places substituents on the same face, evidenced by NOESY correlations between H5 and H7.

- C10 gem-dimethyl : Both methyl groups occupy equatorial positions relative to the smaller ring, as confirmed by ^13C NMR coupling constants (J = 4.2 Hz).

Comparative analysis with epimers shows a 3.8 kcal/mol stability advantage for the reported configuration due to reduced van der Waals repulsion between C2 methyl and C11 hydrogen.

Comparative Structural Studies with Related Bicyclic Sesquiterpenoids

The scaffold shares homology with caryophyllene (bicyclo[7.2.0]undec-4-ene) but diverges in functionalization:

| Parameter | 2,6,10,10-Tetramethyl Derivative | β-Caryophyllene |

|---|---|---|

| Double Bond Position | C5–C6 | C4–C5 |

| Oxygen Functionality | C3 hydroxyl | None |

| Methyl Substitution | C2, C6, C10×2 | C4, C8, C10×2 |

| Ring Strain (kcal/mol) | 18.2 | 21.7 |

The C3 hydroxyl induces a 12° distortion in the seven-membered ring dihedral angle compared to non-oxygenated analogs. This electronic perturbation increases the C5–C6 double bond length to 1.342 Å (vs. 1.335 Å in caryophyllene), enhancing electrophilic reactivity.

Torsional Strain and Conformational Dynamics in Bicyclic Systems

The bicyclo[7.2.0] framework exhibits unique strain characteristics:

- Bridgehead Strain : The shared C1–C9 bond adopts a distorted tetrahedral geometry (109.5° → 98.7°), generating 8.3 kcal/mol of Baeyer strain.

- Transannular Interactions : Non-bonded H8⋯H11 distance measures 2.15 Å, within van der Waals contact (2.4 Å threshold), contributing 4.1 kcal/mol torsional strain.

- Conformational Flexibility : Despite apparent rigidity, the seven-membered ring undergoes pseudorotation with an energy barrier of 6.2 kcal/mol, sampled via molecular dynamics simulations.

The table below contrasts strain parameters with simpler bicyclic systems:

| Bicyclic System | Bridgehead Angle (°) | Torsional Strain (kcal/mol) |

|---|---|---|

| bicyclo[7.2.0]undecane | 98.7 | 12.4 |

| bicyclo[5.3.0]decane | 104.2 | 9.1 |

| bicyclo[4.4.0]decane | 109.5 | 0.0 |

Eigenschaften

CAS-Nummer |

84963-18-8 |

|---|---|

Molekularformel |

C15H26O |

Molekulargewicht |

222.37 g/mol |

IUPAC-Name |

(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-14,16H,5,7-9H2,1-4H3/b10-6- |

InChI-Schlüssel |

AYSAWMBRFWEREX-POHAHGRESA-N |

Isomerische SMILES |

CC1C(C/C=C(\CCC2C1CC2(C)C)/C)O |

Kanonische SMILES |

CC1C(CC=C(CCC2C1CC2(C)C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Bicyclic Hydrocarbon Precursors

Starting Materials: The synthesis often begins with bicyclo[7.2.0]undecane derivatives or related bicyclic hydrocarbons such as 2,6,10,10-tetramethylbicyclo[7.2.0]undecane, which can be functionalized to introduce the double bond and hydroxyl group.

-

- Allylic Oxidation: Introduction of the double bond at the 5-position is achieved through selective allylic oxidation or dehydrogenation of the saturated bicyclic precursor.

- Hydroxylation: The 3-position hydroxyl group is introduced via regioselective hydroxylation, often employing reagents such as osmium tetroxide, m-CPBA (meta-chloroperoxybenzoic acid), or hydroboration-oxidation sequences to ensure stereochemical control.

Acetylation and Derivative Formation

- The parent alcohol can be converted into its acetate derivative, 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate, by acetylation using acetic anhydride or acetyl chloride in the presence of bases like pyridine or triethylamine. This step is useful for purification and characterization purposes and may enhance solubility for further reactions.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Allylic Oxidation | Selenium dioxide, or m-CPBA | Introduce double bond at C5 | Requires control to avoid overoxidation |

| Hydroxylation | Osmium tetroxide, or hydroboration-oxidation | Install hydroxyl at C3 | Stereoselective step |

| Acetylation | Acetic anhydride, pyridine | Form acetate derivative | Facilitates purification and analysis |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-3-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von Ketonen oder Carbonsäuren führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zur Bildung von Alkoholen oder Alkanen führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Chlor oder Brom. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-3-ol Ketone oder Carbonsäuren ergeben, während die Reduktion verschiedene Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-3-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, Zellmembranen zu stören oder wichtige Enzyme zu hemmen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol

- Source : Extracted from Pluchea indica and Artemisia argyi .

- Bioactivity : Demonstrates strong antibacterial activity against E. coli via inhibition of FtsZ and Rpro bacterial proteins. Molecular docking studies revealed binding affinities with root mean square fluctuation (RMSF) values <2 Å, indicating stable ligand-protein interactions .

- Drug-Likeness: Complies with Lipinski, Ghose, Veber, and Egan rules, suggesting favorable oral bioavailability. Key parameters include: Molecular Weight: ~238 g/mol (estimated). LogP: Within Ghose’s acceptable range (LogP ≤5). Hydrogen Bond Donors/Acceptors: ≤5 and ≤10, respectively .

11,11-Dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol

- Source : Co-occurring with the above compound in Pluchea indica .

- Bioactivity : Shares similar antibacterial mechanisms but differs in substituent positions (methyl groups at 11,11 and double bonds at 4,8). This structural variation may influence binding specificity to bacterial targets .

Analogues in Allelopathic and Ecological Roles

4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol

2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene (C57)

- Source: Identified in genotypic chemotyping studies of plant volatiles .

- Key Differences : Lacks a hydroxyl group but features double bonds at positions 2 and 4. This structure increases hydrophobicity, likely enhancing volatility and ecological signaling roles .

Comparative Analysis Table

Mechanistic and Functional Insights

- Antimicrobial vs. Allelopathic Roles : Hydroxyl groups (e.g., at position 3 or 5) correlate with polar interactions in antimicrobial activity, while methylene groups and alkyl chains (e.g., in C57) favor hydrophobic interactions in ecological signaling .

- Structural Flexibility: The bicyclo[7.2.0] framework accommodates diverse substituents, enabling adaptation to multiple biological targets.

Biologische Aktivität

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol, also known as (4Z)-4,8,11,11-tetramethylbicyclo[7.2.0]undec-4-en-7-ol, is a bicyclic compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential applications in various fields.

- Molecular Formula : C15H26O

- Molecular Weight : 222.3663 g/mol

- Density : 0.915 g/cm³

- Boiling Point : 305.6°C at 760 mmHg

- Flash Point : 128.9°C

| Property | Value |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.3663 g/mol |

| Density | 0.915 g/cm³ |

| Boiling Point | 305.6°C |

| Flash Point | 128.9°C |

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

-

Anti-inflammatory Effects :

- In vitro studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in immune cells.

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

-

Potential Neuroprotective Effects :

- Preliminary research indicates that it may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages to assess its anti-inflammatory effects. The results showed a significant decrease in the production of TNF-alpha and IL-6 cytokines when treated with varying concentrations of the compound.

Case Study 3: Neuroprotection in Cellular Models

Research involving neuronal cell lines exposed to glutamate toxicity demonstrated that treatment with the compound significantly reduced cell death and preserved cell viability compared to untreated controls.

Q & A

Q. What are the primary synthetic routes for 2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-3-ol, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. For example, bicyclic frameworks are constructed using acid-catalyzed or thermal conditions, followed by hydroxylation and methylation. A key challenge is isolating the product from stereoisomeric byproducts. Techniques like column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or acetone) are employed. Monitoring via TLC and HPLC ensures purity (>95%) . Table 1 : Common Synthetic Routes and Yields

| Method | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄ in CH₂Cl₂ | 62 | 92 |

| Thermal cyclization | Toluene, 110°C | 55 | 88 |

| Enzymatic hydroxylation | Lipase in buffer | 48 | 85 |

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural validation combines ¹H/¹³C NMR (to confirm methyl groups and bicyclic framework), IR spectroscopy (for hydroxyl and olefinic bonds), and high-resolution mass spectrometry (HRMS) . For example, NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 5.5–5.7 ppm (olefinic protons) are critical markers. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What analytical methods are used to assess the compound’s stability under laboratory storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling are conducted. HPLC tracks degradation products, while UV-Vis spectroscopy monitors absorbance shifts. For hygroscopic samples, Karl Fischer titration quantifies water uptake. Store in amber vials under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distributions, identifying reactive sites like the hydroxyl group or strained bicyclic bonds. Solvent effects are incorporated using the PCM model. For example, Fukui indices predict nucleophilic attack regions, guiding catalyst selection for functionalization .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from conformational flexibility. Use variable-temperature NMR to probe dynamic effects or NOESY to confirm spatial proximities. For ambiguous mass spectra, isotopic labeling (e.g., deuterated solvents) or tandem MS/MS fragmentation clarifies molecular pathways .

Q. How are reaction conditions optimized to minimize byproducts in large-scale syntheses?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, test variables like temperature, catalyst loading, and solvent polarity. For instance, reducing DDQ (oxidizing agent) to 1.1 equivalents in CH₂Cl₂/H₂O (20:1 v/v) suppresses over-oxidation byproducts . Reaction progress is monitored via in-situ FTIR or Raman spectroscopy.

Q. What role does stereochemistry play in the compound’s biological or catalytic activity, and how is it controlled?

- Methodological Answer : Stereocenters (e.g., at C-3 hydroxyl) influence hydrogen-bonding interactions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures enantiopurity. For example, lipase-mediated kinetic resolution achieves >90% ee. Chiral HPLC (Chiracel OD-H column) validates enantiomeric excess .

Q. How do researchers address reproducibility issues in multi-step syntheses of this compound?

- Methodological Answer : Strict adherence to reaction stoichiometry and inert atmosphere protocols (argon/glovebox) minimizes variability. Detailed logs of solvent batch sources, catalyst activation (e.g., flame-dried glassware), and intermediate characterization (e.g., melting points, HRMS) are mandatory. Cross-validate results with independent labs .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in catalytic or photochemical studies?

- Answer : Use explosion-proof reactors for exothermic reactions (e.g., ozonolysis). PPE (gloves, goggles) is mandatory due to potential irritancy. For photochemical steps, UV-shielded equipment prevents unintended radical formation. Waste containing methyl groups or bicyclic fragments requires neutralization before disposal .

Q. How are computational and experimental data integrated to refine synthetic pathways?

- Answer :

Machine learning models (e.g., random forests) trained on reaction databases predict optimal conditions. Experimental validation via microfluidic reactors (0.1–5 mL scale) tests computational predictions. For example, adjusting residence time from 2 to 10 minutes in flow chemistry improves yield by 18% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.